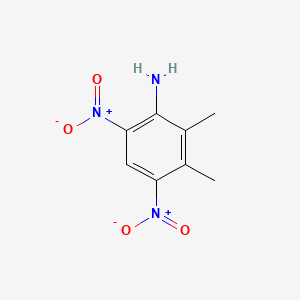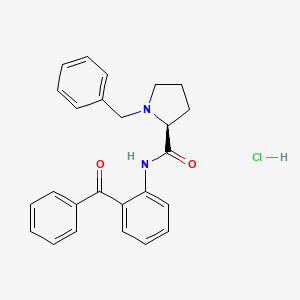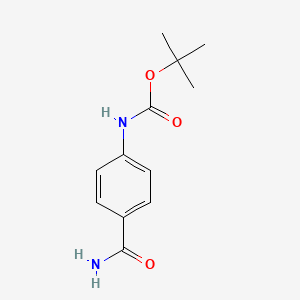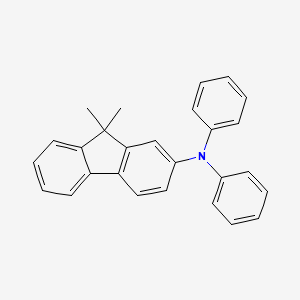
4-Methylenepiperidine
Vue d'ensemble
Description
4-Methylenepiperidine is a chemical compound with the molecular formula C6H11N . It is also known by other names such as 4-Méthylènepipéridine in French and 4-Methylenpiperidin in German . It is a key intermediate for the synthesis of the novel antifungal drug efinaconazole .
Synthesis Analysis
A process for preparing this compound involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water .Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .Chemical Reactions Analysis
This compound is a key intermediate in the synthesis of various compounds. For instance, it is used in the preparation of stilbene derivatives . It can also be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical and Chemical Properties Analysis
This compound has a molecular formula of C6H11N, an average mass of 97.158 Da, and a monoisotopic mass of 97.089149 Da .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Large-Scale Synthesis : 4-Methylenepiperidine hydrochloride is a critical intermediate for synthesizing the antifungal drug efinaconazole. A robust process for its synthesis has been developed, achieving a high yield of 99.1% and a purity of 99.7% for large-scale production. This process avoids using organolithium reagents and column chromatography, enhancing its industrial viability (Chen et al., 2019).
Novel Approaches to Piperidines : A novel approach involving the cyclization of imines bearing an allylsilane in the side-chain, followed by palladium-catalyzed cross-coupling with organoboronic acids, has been developed for synthesizing 4-(substituted benzyl)piperidines (Furman & Dziedzic, 2003).
Kinetic Resolution in Drug Discovery : The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi with sparteine has been explored. This method allows for the isolation of products and starting materials with high enantiomeric ratios, which are valuable for drug discovery applications (Choi et al., 2022).
Environmental and Safety Applications
Reducing Environmental Impact : The use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu has been tested. This method is less harmful to the environment and humans, and also less expensive (Rodríguez et al., 2019).
Synthesis of Fluorinated Pharmaceutical Compounds : A short and efficient synthesis of fluorinated azaheterocycles using N-Boc-4-methylenepiperidine has been described, highlighting their relevance as bifunctional building blocks in pharmaceutical compounds (Verniest et al., 2010).
Pharmaceutical and Therapeutic Research
Antibacterial Evaluation : New derivatives of 4-methylpiperidine have been synthesized and screened for their antibacterial properties. These compounds exhibit significant antimicrobial activity, indicating their potential in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2017).
Metabolism of 4-Aminopiperidine Drugs : The metabolism of 4-aminopiperidines by cytochrome P450s, particularly CYP3A4, has been studied to inform drug design. This research provides insights into the molecular interactions and mechanisms of drug metabolism (Sun & Scott, 2011).
Selective NOS Inhibition : Research on 4-methylaminopyridine (4-MAP) and its derivatives has led to potent and selective inducible nitric oxide synthase inhibitors. This discovery has implications for the design of selective therapeutic agents (Connolly et al., 2004).
Material Science Applications
- Polymer Nanocomposites : Methylpiperidine-functionalized graphene oxide has been synthesized and used as a curing catalyst for polyimide nanocomposites. This has resulted in enhanced gas barrier properties and thermal stability, demonstrating its utility in material science (Jin et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylidenepiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIGDXRQSIQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)



![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)







![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)
